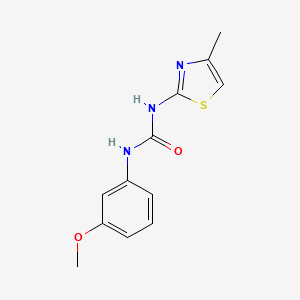![molecular formula C18H27N5O2 B5553465 5-ethyl-2,3-dimethyl-N-[(3R,4R)-4-morpholin-4-yloxolan-3-yl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5553465.png)
5-ethyl-2,3-dimethyl-N-[(3R,4R)-4-morpholin-4-yloxolan-3-yl]pyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethyl-2,3-dimethyl-N-[(3R,4R)-4-morpholin-4-yloxolan-3-yl]pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their significant roles in medicinal chemistry and material science due to their unique structural and photophysical properties .
Preparation Methods
The synthesis of 5-ethyl-2,3-dimethyl-N-[(3R,4R)-4-morpholin-4-yloxolan-3-yl]pyrazolo[1,5-a]pyrimidin-7-amine involves multiple steps, starting from the appropriate pyrazole and pyrimidine precursors. The synthetic route typically includes cyclization reactions, where the pyrazole ring is fused with the pyrimidine ring under controlled conditions . Industrial production methods often employ greener synthetic methodologies to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation and alkylation reactions are common, with reagents like halogens and alkyl halides.
The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-ethyl-2,3-dimethyl-N-[(3R,4R)-4-morpholin-4-yloxolan-3-yl]pyrazolo[1,5-a]pyrimidin-7-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as a fluorescent probe for studying intracellular processes.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes.
Industry: Utilized in the development of organic light-emitting devices and other optical materials.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes involved in cell cycle regulation. It inhibits these enzymes, leading to altered cell cycle progression and induction of apoptosis in cancer cells . The pathways involved include the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell division .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Compared to these, 5-ethyl-2,3-dimethyl-N-[(3R,4R)-4-morpholin-4-yloxolan-3-yl]pyrazolo[1,5-a]pyrimidin-7-amine exhibits unique structural features that enhance its photophysical properties and biological activity .
Properties
IUPAC Name |
5-ethyl-2,3-dimethyl-N-[(3R,4R)-4-morpholin-4-yloxolan-3-yl]pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O2/c1-4-14-9-17(23-18(19-14)12(2)13(3)21-23)20-15-10-25-11-16(15)22-5-7-24-8-6-22/h9,15-16,20H,4-8,10-11H2,1-3H3/t15-,16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCGGBDQPKIDJE-HOTGVXAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=NN2C(=C1)NC3COCC3N4CCOCC4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NC2=C(C(=NN2C(=C1)N[C@H]3COC[C@@H]3N4CCOCC4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-{[2-(diethylamino)ethyl]amino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5553382.png)

![4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5553392.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,2-dimethylpropanamide](/img/structure/B5553399.png)
![[(4aR,7aS)-1-(3-methylbut-2-enyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(2-chlorophenyl)methanone](/img/structure/B5553406.png)
![2-[({[(2-furylmethyl)amino]carbonyl}amino)methyl]-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5553409.png)
![N-[2-(acetylamino)phenyl]-4-isopropoxybenzamide](/img/structure/B5553416.png)
![3-[(Benzofuran-2-carbonyl)-amino]-benzoic acid methyl ester](/img/structure/B5553433.png)



![1-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}azepane](/img/structure/B5553469.png)
![5-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-ethylpyrimidine](/img/structure/B5553482.png)
![2-METHOXY-5-{[(3E)-2-OXO-5-PHENYL-2,3-DIHYDROFURAN-3-YLIDENE]METHYL}PHENYL ACETATE](/img/structure/B5553490.png)
